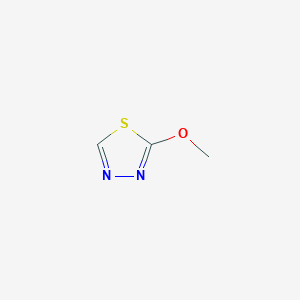![molecular formula C8H16N2 B3022605 8-甲基-8-氮杂双环[3.2.1]辛烷-3-胺 CAS No. 98998-25-5](/img/structure/B3022605.png)
8-甲基-8-氮杂双环[3.2.1]辛烷-3-胺
描述
The 8-azabicyclo[3.2.1]octane scaffold is a significant structural motif found in tropane alkaloids, which are known for their diverse biological activities. The importance of this structure has led to extensive research into the stereoselective synthesis of this bicyclic framework, as it is crucial for the biological activity of the compounds. The synthesis often involves the construction of an acyclic precursor containing all the necessary stereochemical information, which then undergoes transformation to form the bicyclic scaffold .
Synthesis Analysis
The synthesis of compounds related to 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine often involves multi-step processes that aim to introduce the desired stereochemistry. For example, the synthesis of enantiomerically pure 8-phenyl-2-azabicyclo[3.3.0]octan-8-ol derivatives has been achieved, which serve as catalysts for the enantioselective synthesis of other chiral compounds . Additionally, straightforward synthetic routes have been developed for proline analogues with an 8-azabicyclo[3.2.1]octane skeleton, utilizing readily available starting materials and high-yielding transformations .
Molecular Structure Analysis
The molecular structure of derivatives of 8-azabicyclo[3.2.1]octane has been extensively studied using spectroscopic methods such as IR, 1H, and 13C NMR. These studies have revealed that compounds with this structure typically adopt a chair-envelope conformation with substituents at the nitrogen atom preferring an equatorial disposition to minimize steric interactions . The conformational preferences and stereochemistry are crucial for the biological activity of these molecules.
Chemical Reactions Analysis
The chemical reactivity of 8-azabicyclo[3.2.1]octane derivatives is influenced by their conformation and the presence of functional groups. For instance, the amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines exhibit free rotation around certain bonds and a preferred trans disposition for the NH-CO group, which can affect their reactivity in subsequent chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-azabicyclo[3.2.1]octane derivatives are closely related to their molecular structure. The chair-envelope conformation and the equatorial disposition of substituents influence the compounds' solubility, boiling points, and melting points. Spectroscopic studies, including NMR and IR, along with ab initio calculations, have been used to deduce intermolecular associations and to compare experimental data with theoretical predictions, providing a comprehensive understanding of these properties .
科学研究应用
合成和化学性质
使用吡咯谷氨酸的高效合成:Singh 等人(2007 年)的一项研究描述了从吡咯谷氨酸高效合成 8-甲基-3,8-二氮杂双环[3.2.1]辛烷。该方法涉及酰胺的活化以及硝胺中间体的还原和环化,从而产生各种具有潜在受体亲和力的 3-取代类似物 (Singh 等人,2007 年)。
溶液中的 N-甲基立体化学:Lazny 等人(2012 年)研究了各种溶液中托烷衍生物中的 N-甲基反转,提供了对这些化合物立体化学的宝贵见解。本研究利用核磁共振波谱和计算模型来了解倒置体的分布 (Lazny 等人,2012 年)。
药物化学和药理学
多巴胺转运蛋白抑制剂:Gee 等人(1997 年)研究的一种新型托烷衍生物充当多巴胺转运蛋白的抑制剂,表明在神经学研究和治疗中具有潜在应用 (Gee 等人,1997 年)。
阿尔茨海默病的毒蕈碱活性:Suzuki 等人(1999 年)开发了在阿尔茨海默病治疗中显示出前景的具有 1-氮杂双环[3.3.0]辛烷环的化合物。其中一种化合物表现出高 M1 选择性,这是管理阿尔茨海默病症状的一个重要目标 (Suzuki 等人,1999 年)。
对烟碱型乙酰胆碱受体的活性:Walker 等人(2008 年)的研究引入了氮杂环胺作为 3-氨基奎宁的等排体。这些化合物对 α7 烟碱型乙酰胆碱受体表现出显着的活性,这些受体在认知功能中至关重要,并且对治疗精神分裂症有影响 (Walker 等人,2008 年)。
其他应用
立体选择性还原和合成:Pitner 等人(1991 年)开发了各种 6-取代的 6-氮杂双环[3.2.1]辛烷-3-酮的立体选择性还原和合成方法。该工艺在合成光学活性化合物中得到应用,这些化合物在制药和化工行业中至关重要 (Pitner 等人,1991 年)。
酰胺合成库:Machetti 等人(2007 年)描述了一种基于 6,8-二氧杂-3-氮杂双环[3.2.1]辛烷骨架的酰胺库的高效合成方法。该方法突出了 8-甲基-8-氮杂双环[3.2.1]辛烷-3-胺在组合化学和药物发现中的潜力 (Machetti 等人,2007 年)。
安全和危害
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on the development of new methodologies for the stereochemical control in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
作用机制
Target of Action
The primary target of 8-Methyl-8-azabicyclo[32It’s known that the compound is structurally related to tropane alkaloids , which are known to interact with various receptors in the nervous system .
Mode of Action
The exact mode of action of 8-Methyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner .
Biochemical Pathways
The specific biochemical pathways affected by 8-Methyl-8-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect various biological activities .
Result of Action
The specific molecular and cellular effects of 8-Methyl-8-azabicyclo[32A related compound showed inhibition activities against root-knot nematodes , suggesting potential nematicidal activity.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Methyl-8-azabicyclo[32It’s known that many factors, including temperature, ph, and presence of other substances, can influence the action of chemical compounds .
生化分析
Biochemical Properties
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction between 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. This inhibition can have various physiological effects, including enhanced neurotransmission and potential therapeutic benefits for conditions such as Alzheimer’s disease .
Cellular Effects
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine has been shown to influence various cellular processes. In neuronal cells, this compound can enhance synaptic transmission by increasing acetylcholine levels through acetylcholinesterase inhibition . This increase in acetylcholine can lead to improved cognitive function and memory. Additionally, 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in neurotransmitter synthesis and release, as well as influence metabolic pathways related to energy production .
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine involves its binding interactions with acetylcholinesterase. This compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, which can enhance cholinergic signaling in the nervous system. Additionally, 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine may interact with other biomolecules, such as receptors and ion channels, further influencing cellular function and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine can change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on acetylcholine levels and cholinergic signaling, which can influence cognitive function and memory .
Dosage Effects in Animal Models
The effects of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by increasing acetylcholine levels . At higher doses, it can lead to toxic or adverse effects, such as overstimulation of the nervous system and potential neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation . This compound can interact with enzymes and cofactors involved in the synthesis of acetylcholine, such as choline acetyltransferase . Additionally, it can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in energy production and neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by neuronal cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine within cells can influence its activity and function, as well as its therapeutic potential .
Subcellular Localization
The subcellular localization of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine can affect its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to synaptic vesicles in neuronal cells, where it can modulate neurotransmitter release and synaptic transmission . The subcellular localization of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is crucial for its role in biochemical processes and its potential therapeutic applications .
属性
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMRAKQWLKWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912913 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98998-25-5 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B3022524.png)






![2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3022531.png)





![2-[(Dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B3022540.png)